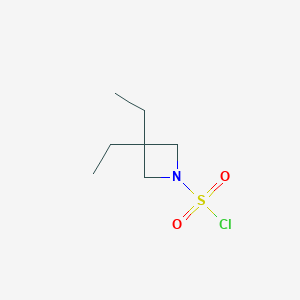
3,3-Diethylazetidine-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethylazetidine-1-sulfonyl chloride is a chemical compound with the molecular formula C₇H₁₄ClNO₂S It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethylazetidine-1-sulfonyl chloride typically involves the reaction of 3,3-Diethylazetidine with sulfonyl chloride reagents. One common method is the reaction of 3,3-Diethylazetidine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Microchannel reactors can be employed to facilitate the reaction between 3,3-Diethylazetidine and sulfonyl chloride reagents, allowing for precise control over reaction conditions and minimizing side reactions .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Diethylazetidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the azetidine ring can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or alcohols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride or other hydride donors in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted azetidines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,3-Diethylazetidine-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a precursor to bioactive molecules, including enzyme inhibitors and receptor modulators.
Material Science: It is investigated for its role in the synthesis of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-Diethylazetidine-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a versatile intermediate in various chemical transformations. The azetidine ring’s strain also contributes to its reactivity, facilitating ring-opening reactions and other transformations .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-sulfonyl chloride: Another member of the azetidine family with similar reactivity but different substitution patterns.
3,3-Dimethylazetidine-1-sulfonyl chloride: Similar structure with methyl groups instead of ethyl groups, leading to different steric and electronic properties.
Aziridine-1-sulfonyl chloride: A three-membered ring analog with higher ring strain and reactivity.
Uniqueness
3,3-Diethylazetidine-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C7H14ClNO2S |
|---|---|
Peso molecular |
211.71 g/mol |
Nombre IUPAC |
3,3-diethylazetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C7H14ClNO2S/c1-3-7(4-2)5-9(6-7)12(8,10)11/h3-6H2,1-2H3 |
Clave InChI |
WLYRRJNDYIFOHB-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CN(C1)S(=O)(=O)Cl)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















